
(3alpha,4beta)-3-(Acetyloxy)olean-12-en-23-oic acid; 3-O-Acetyl-alpha-boswellic acid; Acetyl-alpha-boswellic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Boswellic acid acetate is a pentacyclic triterpenoid compound derived from the resin of the Boswellia species. This compound is known for its significant pharmacological properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects . The structure of alpha-Boswellic acid acetate includes a pentacyclic triterpene backbone with an acetyl group replacing the hydroxyl group present in alpha-Boswellic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Boswellic acid acetate can be synthesized through the acetylation of alpha-Boswellic acid. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under reflux conditions . The reaction proceeds as follows:
Alpha-Boswellic acid+Acetic anhydride→Alpha-Boswellic acid acetate+Acetic acid
Industrial Production Methods: Industrial production of alpha-Boswellic acid acetate involves the extraction of Boswellic acids from the resin of Boswellia species, followed by purification and acetylation. The extraction process often employs solvents such as ethanol or methanol, and the purification is achieved through techniques like high-performance liquid chromatography (HPLC) .
Types of Reactions:
Oxidation: Alpha-Boswellic acid acetate can undergo oxidation reactions, leading to the formation of keto derivatives.
Reduction: Reduction of alpha-Boswellic acid acetate can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Keto-alpha-Boswellic acid acetate.
Reduction: Alpha-Boswellic acid alcohol.
Substitution: Various substituted alpha-Boswellic acid derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in modulating immune responses and inflammation.
Medicine: Investigated for its anti-cancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the formulation of nutraceuticals and dietary supplements due to its health benefits.
Mechanism of Action
Alpha-Boswellic acid acetate exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the enzyme 5-lipoxygenase, reducing the synthesis of leukotrienes, which are mediators of inflammation.
Anti-cancer: Induces apoptosis in cancer cells by activating caspases and downregulating nuclear factor-kappa B (NF-kB) signaling.
Hepatoprotective: Modulates oxidative stress and enhances the activity of antioxidant enzymes.
Comparison with Similar Compounds
Alpha-Boswellic acid acetate is unique among Boswellic acids due to the presence of the acetyl group, which enhances its bioavailability and pharmacological activity. Similar compounds include:
Beta-Boswellic acid acetate: Similar structure but differs in the triterpene backbone.
Keto-alpha-Boswellic acid acetate: Contains a keto group instead of a hydroxyl group.
Acetyl-keto-beta-Boswellic acid: Combines the features of acetylation and keto modification.
Alpha-Boswellic acid acetate stands out for its potent anti-inflammatory and anti-cancer properties, making it a valuable compound for therapeutic applications .
Properties
Molecular Formula |
C32H50O4 |
|---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
(4R,6aR,6bS,8aR,14bR)-3-acetyloxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(5)23-10-9-21-22-19-27(2,3)15-16-28(22,4)17-18-30(21,6)31(23,7)14-11-24(29)32(25,8)26(34)35/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22?,23?,24?,25?,28-,29-,30-,31-,32-/m1/s1 |
InChI Key |
IAWGZKRQDHPFCZ-ITOYNDITSA-N |
Isomeric SMILES |
CC(=O)OC1CC[C@]2(C([C@@]1(C)C(=O)O)CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C)C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C(=O)O)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


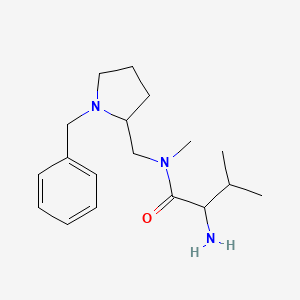
![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14796977.png)
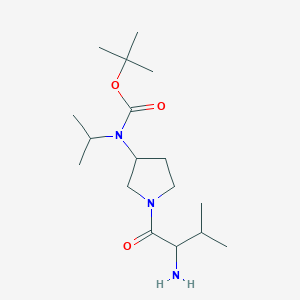
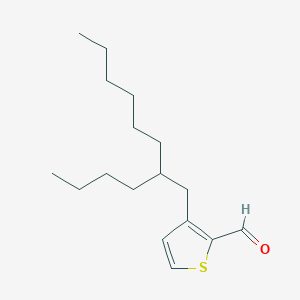
![(1R,4R,7S,11S,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B14796987.png)


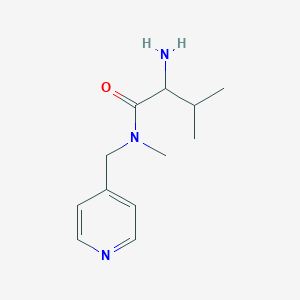
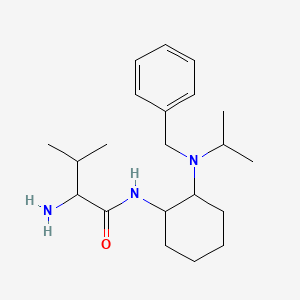

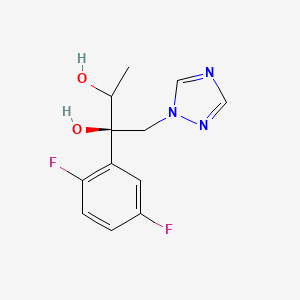
![N'~1~,N'~6~-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide](/img/structure/B14797021.png)
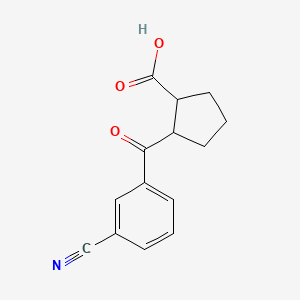
![[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid](/img/structure/B14797031.png)
